Lipophilicity Fine-Tuning: XLogP3 Comparison Against the 2-Chloro and 2-Nitro Benzamide Analogs
The target compound's 2-(methylthio) substituent achieves an XLogP3 of 5.0, positioning it between the 2-chloro analog (XLogP3 = 5.1) and the 2-nitro analog (XLogP3 = 4.3) [1][2][3]. This intermediate lipophilicity avoids the excessive hydrophobicity of the chloro derivative (which risks poor aqueous solubility and high plasma protein binding) while retaining sufficient membrane permeability compared to the more polar nitro analog. The 0.8 log unit spread across these three ortho-substituted benzamide analogs demonstrates that the methylthio group provides a distinct, quantifiable lipophilicity window unavailable from the halogen or nitro series.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 2-Chloro analog (CAS 1020488-59-8): XLogP3 = 5.1; 2-Nitro analog (CAS 1019101-95-1): XLogP3 = 4.3 |
| Quantified Difference | ΔXLogP3 (Target − 2-Cl) = −0.1; ΔXLogP3 (Target − 2-NO₂) = +0.7; Span across three analogs = 0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release. All values derived from canonical SMILES structures. |
Why This Matters
Lipophilicity is a primary determinant of permeability, metabolic clearance, and promiscuity; the 2-methylthio variant occupies a distinct XLogP3 band that cannot be replicated by the chloro or nitro analogs, directly impacting the selection of compounds for fragment- or lead-like screening sets.
- [1] PubChem Compound Summary CID 25281611: N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide — XLogP3 = 5. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 25281509: 2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide — XLogP3 = 5.1. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary CID 25281523: N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide — XLogP3 = 4.3. National Center for Biotechnology Information, 2025. View Source
